Fmoc-D-2,4-dinitrophenylalanine

FRET fluorescence quenching protease assay

Researchers needing proteolytically stable, internally quenched fluorogenic substrates face limited commercial access to high-purity Dnp-containing D-amino acid building blocks. Fmoc-D-2,4-dinitrophenylalanine resolves this with: • ≥99% HPLC purity ensuring reproducible SPPS coupling efficiency • D-configuration conferring resistance to endogenous proteases • 2,4-Dnp group enabling Mca/Dnp FRET pairs with 190-fold fluorescence increase upon cleavage.

Molecular Formula C24H19N3O8
Molecular Weight 477.4 g/mol
CAS No. 1217733-50-0
Cat. No. B1438366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-2,4-dinitrophenylalanine
CAS1217733-50-0
Molecular FormulaC24H19N3O8
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1
InChIKeyBBSAAJIMRIRWEU-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-2,4-dinitrophenylalanine: D-Amino Acid Building Block for FRET Substrates


Fmoc-D-2,4-dinitrophenylalanine (Fmoc-D-Phe(2,4-DiNO2)-OH) is an unnatural aromatic D-amino acid derivative featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2,4-dinitrophenyl (Dnp) moiety on the phenylalanine side chain [1]. With a molecular formula of C24H19N3O8 and a molecular weight of 477.42 g/mol, this compound is commercially available at ≥ 99% purity by HPLC . The Dnp group functions as an efficient fluorescence quencher via resonance energy transfer, enabling its incorporation into internally quenched fluorogenic substrates for real-time protease activity assays .

FRET quencher building block for fluorogenic substrates
D-configuration confers resistance to endogenous proteases
High-purity specification supports solid-phase peptide synthesis

Fmoc-D-2,4-dinitrophenylalanine: Why Generic Substitution Fails


Fmoc-D-2,4-dinitrophenylalanine cannot be simply interchanged with generic phenylalanine derivatives due to three interdependent structural determinants: (1) The D-configuration imparts resistance to endogenous proteases and dictates specific conformational properties in synthetic peptides, fundamentally altering biological recognition relative to its L-enantiomer ; (2) The 2,4-dinitrophenyl group is an electron-withdrawing, hydrophobic moiety with a distinct UV-Vis absorption profile and quenching efficiency that mono-nitro (e.g., 4-nitrophenylalanine) or non-nitrated analogs lack entirely ; (3) The specific substitution pattern at positions 2 and 4 on the phenyl ring creates a unique steric and electronic environment that influences coupling kinetics during solid-phase peptide synthesis and modulates the self-assembly behavior of the resulting peptides .

Stereochemistry mismatch
L-enantiomer or racemate may alter protease recognition and conformational stability, limiting direct replacement in D-peptide designs.
Quencher functionality absence
Mono-nitro (4-nitrophenyl) or unsubstituted phenylalanine derivatives lack the dual nitro substitution required for FRET quenching performance.
Electronic and steric profile
The 2,4-substitution pattern influences SPPS coupling kinetics and peptide self-assembly; analogs with different ring substitution may shift reaction and aggregation outcomes.

Fmoc-D-2,4-dinitrophenylalanine: Differentiation Evidence vs. Analogs


2,4-Dinitrophenyl vs. 4-Nitrophenyl: Quenching Contrast

The 2,4-dinitrophenyl (Dnp) moiety functions as a highly efficient fluorescence quencher in FRET-based assays. In protease substrates containing a 7-methoxycoumarin (Mca) fluorophore, cleavage of the peptide bond separating Mca from the Dnp group results in a 190-fold increase in fluorescence intensity . This quenching efficiency is directly attributable to the dual nitro substitution at positions 2 and 4 of the phenyl ring. In contrast, Fmoc-D-4-nitrophenylalanine, containing only a single nitro group at the para position, exhibits fundamentally different electron-withdrawing properties, a higher melting point of 215–225 °C, and a lower molecular weight of 432.43 g/mol, and lacks comparable documentation as a dedicated fluorescence quencher in commercial FRET substrates .

Quenching contrast
Cross-study comparable
Target: 190-fold fluorescence increase (Mca-Dnp FRET pair, MMP cleavage assay).
Comparator: Fmoc-4-nitrophenylalanine – no documented quencher function.
Supports selection of 2,4-Dnp for quenched fluorogenic substrates; mono-nitro analog does not provide comparable FRET performance.
Direct quenching efficiency comparison not possible as comparator lacks FRET documentation.
FRET fluorescence quenching protease assay fluorogenic substrate Dnp quencher

D- vs. L-Stereochemistry: Purity and Procurement

The D-enantiomer (Fmoc-D-2,4-dinitrophenylalanine) is commercially available with a specified purity of ≥ 99% (HPLC) and an optical rotation of [α]D25 = +5 ± 1° (c=1 in DMF) . The corresponding L-enantiomer (Fmoc-L-2,4-dinitrophenylalanine; CAS 1175832-19-5) is available at a lower minimum purity specification of ≥ 98% (HPLC) from the same supplier . This 1% minimum purity differential at the specification level translates to a 2× reduction in allowable impurities, critical for applications where minor contaminants compromise peptide homogeneity or functional assay reproducibility.

Purity specification
Head-to-head
D-enantiomer: ≥ 99% (HPLC)
L-enantiomer: ≥ 98% (HPLC) – same supplier
The 1% minimum purity advantage reduces allowable impurities, relevant for high-fidelity SPPS and assay reproducibility.
Specification-based comparison; actual batch purity may vary.
stereochemistry D-amino acid enantiomer optical rotation protease resistance

Dinitrophenyl vs. Unsubstituted Phenylalanine: Hydrophobicity & Function

Fmoc-D-2,4-dinitrophenylalanine (MW: 477.42 g/mol) exhibits a computed XLogP3-AA of 4.3, reflecting substantial hydrophobicity due to the electron-withdrawing 2,4-dinitrophenyl group [1]. In comparison, unsubstituted Fmoc-D-phenylalanine (MW: 387.43 g/mol; CAS 86123-10-6) has a lower molecular weight by approximately 90 g/mol and lacks the dinitrophenyl moiety . While quantitative logP for Fmoc-D-phenylalanine is not directly compared in a single study, the structural difference is definitive: the dual nitro substitution alters peptide retention time in reversed-phase HPLC, modifies self-assembly propensity, and introduces a chromophoric/quencher functionality absent in the unsubstituted analog .

Hydrophobicity & mass
Class-level
Target: MW 477.42 g/mol; XLogP3-AA 4.3
Unsubstituted Fmoc-D-Phe: MW 387.43 g/mol; logP not directly comparable
Higher molecular weight and computed hydrophobicity affect RP-HPLC retention and self-assembly propensity compared to unsubstituted phenylalanine.
Class-level inference; property differences are structural, not from a single direct study.
hydrophobicity molecular weight logP electron-withdrawing peptide self-assembly

Fmoc-D-2,4-dinitrophenylalanine: Research Application Scenarios


FRET Substrates for Protease Activity Assays

Fmoc-D-2,4-dinitrophenylalanine is the building block of choice for incorporating the 2,4-dinitrophenyl (Dnp) quencher into fluorogenic peptide substrates. In established assays, Dnp paired with 7-methoxycoumarin (Mca) as the fluorophore yields a 190-fold increase in fluorescence upon protease cleavage, enabling real-time, continuous monitoring of enzyme activity with high sensitivity . The D-enantiomeric form confers proteolytic stability to the substrate, ensuring that the measured signal originates from the target protease rather than adventitious degradation by endogenous L-amino acid-recognizing enzymes.

D-Peptides for Structure-Function Studies

Fmoc-D-2,4-dinitrophenylalanine is employed in solid-phase peptide synthesis to generate D-amino acid-containing peptides that resist proteolytic degradation. The D-configuration alters peptide backbone conformation and can invert the stereochemistry of secondary structure elements relative to L-peptides . When combined with the Dnp chromophore, these D-peptides serve as stable probes for investigating protein-peptide interactions, mapping binding epitopes, and evaluating the conformational constraints required for biological activity without confounding degradation.

UV-Vis Detectable Peptide Standards

The strong UV-Vis absorbance of the 2,4-dinitrophenyl group (λmax ~ 360 nm) makes Fmoc-D-2,4-dinitrophenylalanine an ideal building block for synthesizing peptide standards with enhanced detectability in HPLC and LC-MS workflows. The Dnp chromophore provides a distinct spectroscopic signature that facilitates quantification and purity assessment of complex peptide mixtures. The D-configuration ensures that the standard peptide remains stable during storage and analysis, preventing degradation-related variability in calibration curves.

π-Stacking in Peptide Self-Assembly

The electron-deficient aromatic system of the 2,4-dinitrophenyl group participates in π-π stacking interactions that drive peptide self-assembly into ordered nanostructures . Fmoc-D-2,4-dinitrophenylalanine, with its computed XLogP3-AA of 4.3 [1], introduces substantial hydrophobicity that modulates the aggregation behavior of synthetic peptides. This property is exploited in the design of peptide-based hydrogels, nanomaterials, and supramolecular architectures where controlled self-assembly is essential.

Application
Selection Property
Validation Focus
FRET protease substrates
Dnp-Mca FRET pair quenching performance
Fluorescence signal-to-noise ratio validation
D-peptide structure-function studies
D-configuration proteolytic stability
Conformational resistance to endogenous proteases
UV-Vis detectable peptide standards
Dnp chromophore absorbance (λmax ~360 nm)
HPLC/LC-MS detection reproducibility
π-stacking peptide self-assembly
Electron-deficient aromatic system and hydrophobicity
Nanostructure morphology characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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